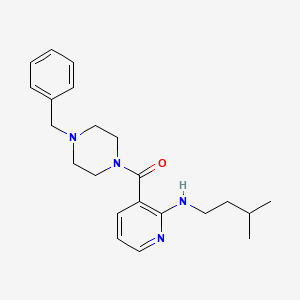
AG-024322
Descripción general
Descripción
AG-24322 es un potente inhibidor de las cinasas dependientes de ciclinas, que compite con el ATP y se dirige específicamente a las cinasas del ciclo celular CDK1, CDK2 y CDK4. Este compuesto ha mostrado actividad antitumoral de amplio espectro y una clara modulación del objetivo in vivo . Se utiliza principalmente en la investigación científica por su capacidad de inducir el arresto del ciclo celular y la apoptosis en las células cancerosas .
Aplicaciones Científicas De Investigación
AG-24322 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases.
Biology: Employed in cell biology research to induce cell cycle arrest and apoptosis.
Medicine: Investigated for its potential as an anti-cancer agent in preclinical studies.
Industry: Utilized in the development of new therapeutic agents targeting cell cycle kinases.
Mecanismo De Acción
AG-24322 ejerce sus efectos inhibiendo la actividad de las cinasas dependientes de ciclinas, que son reguladores cruciales del ciclo celular . Al unirse al sitio de unión al ATP de estas cinasas, AG-24322 evita su actividad de fosforilación, lo que lleva al arresto del ciclo celular y la inducción de la apoptosis . Los principales objetivos moleculares de AG-24322 son CDK1, CDK2 y CDK4, que desempeñan funciones clave en la progresión del ciclo celular .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
AG-24322 se sintetiza mediante un proceso de varios pasos que implica la formación de un andamiaje de indazol, que es un componente crucial de su estructura . La ruta sintética suele implicar los siguientes pasos:
- Formación del anillo de indazol mediante reacciones de ciclización.
- Introducción de grupos funcionales en el anillo de indazol para mejorar su actividad biológica.
- Purificación y caracterización final del compuesto para garantizar su pureza y potencia.
Métodos de Producción Industrial
La producción industrial de AG-24322 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye:
- Utilización de materiales de partida y reactivos de alta pureza.
- Implementación de estrictas medidas de control de calidad para monitorizar la síntesis en cada paso.
- Utilización de técnicas avanzadas de purificación, como la cromatografía, para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
AG-24322 experimenta varios tipos de reacciones químicas, incluidas:
Oxidación: AG-24322 puede oxidarse para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo de indazol.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales para mejorar su actividad biológica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución suelen implicar agentes halogenantes como el bromo o el cloro.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de AG-24322, que pueden estudiarse más a fondo para determinar su actividad biológica.
Aplicaciones de la Investigación Científica
AG-24322 tiene una amplia gama de aplicaciones de investigación científica, incluidas:
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de las cinasas dependientes de ciclinas.
Biología: Empleado en la investigación de biología celular para inducir el arresto del ciclo celular y la apoptosis.
Medicina: Investigado por su potencial como agente anticancerígeno en estudios preclínicos.
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos dirigidos a las cinasas del ciclo celular.
Comparación Con Compuestos Similares
Compuestos Similares
AG-024322: Otro potente inhibidor de las cinasas dependientes de ciclinas con actividad antitumoral similar.
Flavopiridol: Un inhibidor de las cinasas dependientes de ciclinas de amplio espectro utilizado en la investigación del cáncer.
Roscovitina: Un inhibidor selectivo de CDK1, CDK2 y CDK5 con aplicaciones en la investigación del cáncer y las enfermedades neurodegenerativas.
Singularidad
AG-24322 es único debido a su alta potencia y selectividad para CDK1, CDK2 y CDK4, lo que lo convierte en una herramienta valiosa para estudiar la regulación del ciclo celular y desarrollar nuevas terapias contra el cáncer .
Propiedades
IUPAC Name |
N-[[5-[3-(4,6-difluoro-1H-benzimidazol-2-yl)-1H-indazol-5-yl]-4-methylpyridin-3-yl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N6/c1-3-26-9-14-10-27-11-17(12(14)2)13-4-5-19-16(6-13)21(31-30-19)23-28-20-8-15(24)7-18(25)22(20)29-23/h4-8,10-11,26H,3,9H2,1-2H3,(H,28,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKASOQEXYKAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=CC(=C1C)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=C(C=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837364-57-5 | |
| Record name | AG-24322 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0837364575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AG-24322 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AG-24322 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926F8X7TNO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


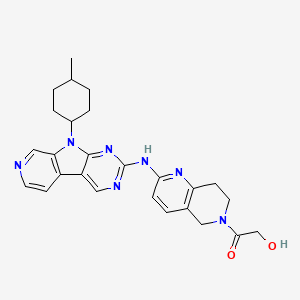
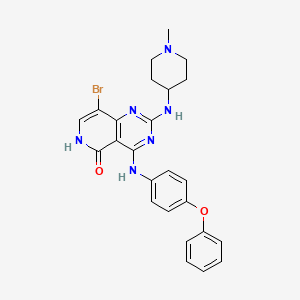
![3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B612024.png)
![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)
![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)

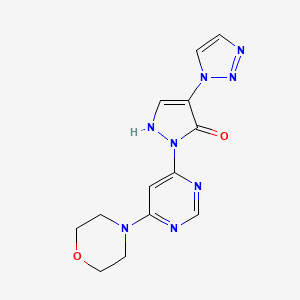

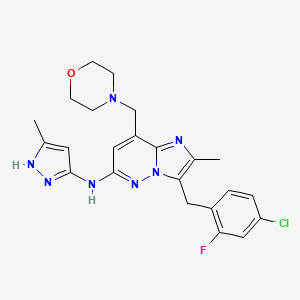
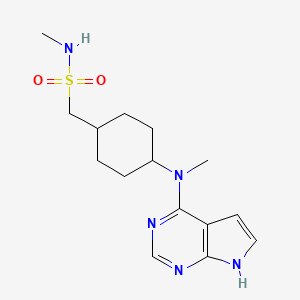

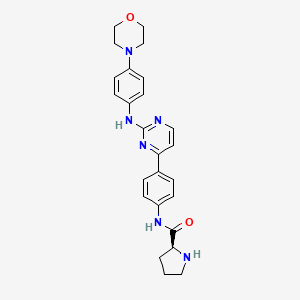
![1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl)urea](/img/structure/B612043.png)
